Enhanced Lipophilicity (logP) Compared to 7-Trifluoromethylquinolin-4-ol
The 3-chloro substituent in 3-Chloro-7-trifluoromethylquinolin-4-OL significantly increases its calculated lipophilicity compared to the non-chlorinated analog, 7-trifluoromethylquinolin-4-ol (CAS 322-97-4). This is a critical parameter for membrane permeability, protein binding, and compound partitioning in biological systems and chemical reactions. The target compound has a logP of 3.61260 [1], while the comparator has a logP of 2.95920 .
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP = 3.61260 (calculated) |
| Comparator Or Baseline | 7-trifluoromethylquinolin-4-ol (CAS 322-97-4): logP = 2.95920 (calculated) |
| Quantified Difference | ΔlogP = +0.65 (approx. 22% increase in logP value) |
| Conditions | Calculated/predicted values from vendor databases |
Why This Matters
The higher logP value indicates greater lipophilicity, which can directly influence membrane permeability and solubility, making the target compound a distinct choice for applications requiring enhanced non-polar phase partitioning or specific ADME profiles.
- [1] ChemSrc. 3-chloro-7-(trifluoromethyl)-1H-quinolin-4-one. CAS 65673-93-0. Accessed 2026-04-23. View Source
